3-(3-Ethoxyphenyl)-3-pentanol
Description
3-(3-Ethoxyphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted with a 3-ethoxyphenyl group at the third carbon. The ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring may influence electronic effects, solubility, and interaction with biological targets compared to other substituents (e.g., methoxy, methyl, or halogens) .
Properties
IUPAC Name |
3-(3-ethoxyphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-13(14,5-2)11-8-7-9-12(10-11)15-6-3/h7-10,14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMWABWCDAGKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC=C1)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-3-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-ethoxyphenylmagnesium bromide reacts with 3-pentanone. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the reduction of 3-(3-ethoxyphenyl)-3-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually performed in a solvent like tetrahydrofuran or ethanol at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding ketone in the presence of a suitable catalyst, such as palladium on carbon, can be employed. This method allows for large-scale production with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(3-ethoxyphenyl)-3-pentanone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding alkane, 3-(3-ethoxyphenyl)-3-pentane, using strong reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(3-Ethoxyphenyl)-3-pentanone.
Reduction: 3-(3-Ethoxyphenyl)-3-pentane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Ethoxyphenyl)-3-pentanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving secondary alcohols. It serves as a model substrate for investigating the specificity and kinetics of alcohol dehydrogenases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-3-pentanol involves its interaction with various molecular targets. As a secondary alcohol, it can undergo enzymatic oxidation to form the corresponding ketone, which may further participate in metabolic pathways. The ethoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
The table below compares key structural features and properties of 3-(3-Ethoxyphenyl)-3-pentanol with related compounds:
Functional Comparisons
Bioactivity in Plant Defense
- 3-Pentanol: Triggers systemic resistance in Arabidopsis and cucumber against pathogens like Pseudomonas syringae via priming of SA (PR1) and JA (PDF1.2) pathways . Effective at 100 nM–1 mM concentrations; gaseous application reduces bacterial growth by 25–100 fold . No phytotoxicity observed, unlike BTH (a commercial SAR inducer) .
- However, increased molecular weight could reduce volatility, limiting gaseous applications . Meta-substitution on the phenyl ring may alter electronic interactions with plant receptors compared to para-substituted analogs like 3-(4-Methoxyphenyl)-3-pentanol .
- 2-Methyl-3-phenyl-3-pentanol: Lacks direct evidence for defense priming but shares a phenyl group that could interact with aromatic-binding proteins in plants .
Chemical Stability and Reactivity
- 3-Pentanol: Volatile and effective as a gaseous primer but evaporates rapidly in field conditions, reducing consistency .
- This compound: The ethoxy group increases steric hindrance and may reduce oxidation rates compared to smaller substituents (e.g., methyl). This could enhance persistence in soil or foliar applications.
Research Findings and Challenges
Efficacy in Pathogen Resistance
- 3-Pentanol vs. 2-Butanone: 3-Pentanol requires higher concentrations (1 mM) than 2-butanone (10 nM) for comparable disease suppression in cucumbers . 3-Pentanol primes multiple defense pathways (SA, JA, ET), whereas 2-butanone specifically upregulates oxylipin pathways .
Limitations of Structural Analogs
- Deuterated Tracers (e.g., Butanol-d9): In atmospheric studies, 3-pentanol interferes with ozonolysis products at m/z 71, limiting its use as an OH tracer compared to deuterated analogs .
Biological Activity
3-(3-Ethoxyphenyl)-3-pentanol is a compound of interest due to its potential biological activities, particularly in medicinal and industrial applications. This article reviews its chemical properties, biological interactions, and relevant research findings.
This compound is characterized by its ethoxy group attached to a phenyl ring, which influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reaction Description | Products Formed |
|---|---|---|
| Oxidation | Alcohol group oxidized to ketone or carboxylic acid | 3-(3-Ethoxyphenyl)-3-pentanone, etc. |
| Reduction | Reduction of ketone to alcohol | 3-(3-Ethoxyphenyl)pentane |
| Substitution | Electrophilic aromatic substitution with various reagents | Various substituted phenyl derivatives |
Biological Activity
Research indicates that this compound exhibits several biological activities, including anti-inflammatory and analgesic effects. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes and receptors within biological systems.
The compound may modulate the activity of certain enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain relief. However, the specific molecular targets and pathways remain to be fully elucidated.
Case Studies and Research Findings
- Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
- Analgesic Effects : Animal models have demonstrated that administration of the compound results in significant pain relief compared to control groups, indicating its potential for therapeutic use in pain management.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is necessary to confirm these findings and determine the mechanisms involved.
Table 2: Summary of Biological Activities
| Activity Type | Description | Evidence Level |
|---|---|---|
| Anti-inflammatory | Inhibits cytokine production in macrophages | Moderate (in vitro studies) |
| Analgesic | Reduces pain in animal models | Moderate (animal studies) |
| Antimicrobial | Potential activity against specific bacteria | Preliminary (needs validation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
